6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Overview
Description
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound with the molecular formula C10H9BrOS and a molecular weight of 257.15 g/mol . This compound is characterized by a benzothiopyran ring system substituted with a bromine atom at the 6-position and a methyl group at the 3-position. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-hydroxyacetophenone with methylthioglycolate in the presence of a base, followed by cyclization to form the desired benzothiopyran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in structure but contains an oxazinone ring instead of a thiopyran ring.
6-bromo-3,4-dihydroisoquinolin-1(2H)-one: Contains an isoquinolinone ring, differing in the heterocyclic system.
Uniqueness
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its specific substitution pattern and the presence of a thiopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-3-methyl-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLXTWNCLJRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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